6-(Isopropylcarbamoyl)nicotinic acid 6-(Isopropylcarbamoyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14349691
InChI: InChI=1S/C10H12N2O3/c1-6(2)12-9(13)8-4-3-7(5-11-8)10(14)15/h3-6H,1-2H3,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol

6-(Isopropylcarbamoyl)nicotinic acid

CAS No.:

Cat. No.: VC14349691

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

6-(Isopropylcarbamoyl)nicotinic acid -

Specification

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
IUPAC Name 6-(propan-2-ylcarbamoyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H12N2O3/c1-6(2)12-9(13)8-4-3-7(5-11-8)10(14)15/h3-6H,1-2H3,(H,12,13)(H,14,15)
Standard InChI Key BHXPNDHJIKIYHM-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)C1=NC=C(C=C1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

6-(Isopropylcarbamoyl)nicotinic acid (IUPAC name: 6-[(propan-2-yl)carbamoyl]pyridine-3-carboxylic acid) consists of a pyridine ring substituted with a carboxylic acid group at the third position and an isopropylcarbamoyl group at the sixth position. The molecular formula is C₁₀H₁₂N₂O₃, corresponding to a molecular weight of 208.21 g/mol. The presence of both polar (carboxylic acid, carbamoyl) and nonpolar (isopropyl) groups confers amphiphilic properties, influencing its solubility and reactivity.

Key Structural Features:

  • Pyridine Core: Aromatic heterocycle providing rigidity and electronic effects.

  • Carboxylic Acid Group: Enhances water solubility and potential for salt formation.

  • Isopropylcarbamoyl Group: Introduces steric bulk and modulates lipophilicity.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₃
Molecular Weight208.21 g/mol
LogP (Partition Coeff.)~1.2 (estimated)
Solubility in WaterModerate (enhanced at high pH)
pKa (Carboxylic Acid)~2.5
pKa (Carbamoyl NH)~10.5

Synthesis and Manufacturing Strategies

Carbamoylation of 6-Aminonicotinic Acid

A potential pathway involves the carbamoylation of 6-aminonicotinic acid. This method, described in a patent for synthesizing the nicotinyl ester of 6-aminonicotinic acid , employs a two-step process:

  • Salt Formation: Reaction of 6-aminonicotinic acid with potassium carbonate in dimethylformamide (DMF) to generate the potassium salt.

  • Nucleophilic Substitution: Treatment with an alkylating agent such as isopropyl isocyanate or isopropylcarbamoyl chloride.

While the patent utilizes 3-chloromethylpyridine hydrochloride for esterification, substituting this reagent with an isopropylcarbamoyl donor could yield the target compound. Reaction conditions (e.g., 70–90°C in DMF or water) align with standard carbamoylation protocols.

Table 2: Hypothetical Synthesis Parameters

ParameterCondition
Starting Material6-Aminonicotinic acid
ReagentIsopropyl isocyanate
SolventDMF/H₂O
Temperature70–90°C
CatalystNone required
Yield (Estimated)30–50%

Minisci Reaction for Direct Functionalization

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound’s bifunctional nature (carboxylic acid and carbamoyl groups) makes it a versatile building block. Potential applications include:

  • Prodrug Development: Esterification of the carboxylic acid to improve bioavailability.

  • Peptide Mimetics: Incorporation into pseudopeptide structures targeting enzymatic active sites.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the isopropyl group or pyridine ring could optimize pharmacological properties. For instance, replacing isopropyl with cyclopropyl may enhance metabolic stability.

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